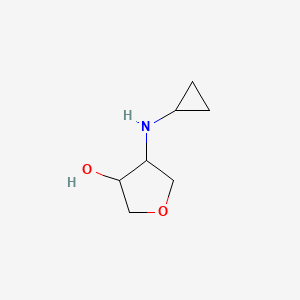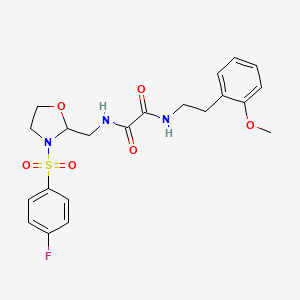
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex molecule that likely contains an oxazolidin-2-one moiety as part of its structure. This is inferred from the provided data, which includes research on related oxazolidin-2-one derivatives. Oxazolidin-2-ones are a class of heterocyclic organic compounds that have found use in various chemical syntheses due to their reactivity and ability to act as chiral auxiliaries.
Synthesis Analysis
The synthesis of related compounds involves the preparation of N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, which are created by the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid . This suggests that the synthesis of the compound may also involve a similar condensation step, possibly incorporating a 4-fluorophenylsulfonyl group and a 2-methoxyphenethyl moiety in subsequent steps.
Molecular Structure Analysis
The molecular structure of oxazolidin-2-one derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The stereochemistry of these compounds is significant, as it can influence the outcome of chemical reactions. For instance, the use of (R)-5,5-dimethyl-4-phenyloxazolidin-2-one as a chiral auxiliary can lead to the formation of homoallylamines with an absolute configuration opposite to what is typically expected . This indicates that the stereochemistry of the this compound would be an important aspect of its molecular structure analysis.
Chemical Reactions Analysis
The oxazolidin-2-one derivatives are known to undergo transformations into N-acyliminium ions in the presence of titanium tetrachloride at low temperatures. These ions can then react with allyltrimethylsilane with varying degrees of stereoselectivity . Additionally, N-methyl-2-oxazolidinones can be intermediates for the construction of N-methylpyrrole rings when treated with concentrated sulfuric acid . These reactions highlight the reactivity of the oxazolidin-2-one core and suggest that the compound may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility, melting points, and stability of oxazolidin-2-one derivatives can be influenced by their substituents and stereochemistry . The presence of a 4-fluorophenylsulfonyl group and a 2-methoxyphenethyl moiety in the compound would likely affect its polarity, solubility in various solvents, and reactivity in chemical reactions.
Scientific Research Applications
Oxazolidinone Antibacterial Agents
Oxazolidinones represent a novel class of antimicrobials with a unique mechanism for inhibiting bacterial protein synthesis. They have shown significant in vitro activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, strains resistant to other antibiotics were not cross-resistant to oxazolidinones, and their antibacterial activities were not affected by human serum, suggesting their potential for treating resistant bacterial infections (Zurenko et al., 1996).
Herbicidal Activities of Oxazolidinone Derivatives
Oxazolidinone derivatives have been investigated for their herbicidal properties. A study on novel triazolinone derivatives, which incorporated oxazolidinone pharmacophores, revealed promising herbicidal activity against broadleaf weeds in rice fields. This suggests the potential of oxazolidinone structures in developing new herbicides with specific action mechanisms (Luo et al., 2008).
COX-2 Inhibitors for Pain and Inflammation
Oxazolidinone derivatives have also been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors, important for treating pain and inflammation. The introduction of a fluorine atom into these compounds has been shown to preserve COX-2 potency and enhance selectivity, highlighting the role of oxazolidinones in the development of new anti-inflammatory drugs (Hashimoto et al., 2002).
Synthesis of Non-Symmetrical Sulfamides
The synthesis of sulfamides, important in various therapeutic agents, can be challenging due to the use of hazardous reagents. N-sulfamoyloxazolidinone derivatives offer a safer and more convenient methodology for preparing nonsymmetrical sulfamides, demonstrating the versatility of oxazolidinones in organic synthesis (Borghese et al., 2006).
Role in Compulsive Food Consumption
Research into the role of orexin-1 receptor mechanisms on compulsive food consumption has utilized oxazolidinone derivatives to explore potential treatments for binge eating and other eating disorders. These studies provide insights into the neural systems that underlie compulsive behavior and suggest new therapeutic targets (Piccoli et al., 2012).
properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCIETWJDFHRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

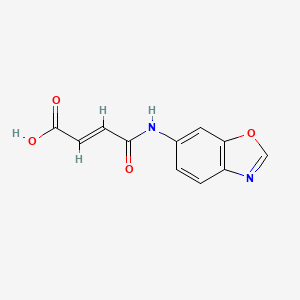
![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2547925.png)
![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2547930.png)
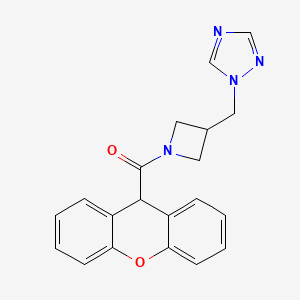
![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)

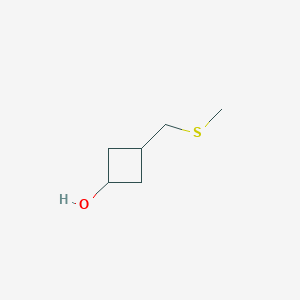
![3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2547939.png)


